Thyroxine Aminopropyl Ether
Description
Properties
CAS No. |
1797884-40-2 |
|---|---|
Molecular Formula |
C18H18I4N2O4 |
Molecular Weight |
833.97 |
IUPAC Name |
(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |
InChI Key |
LKBFZRCWERFDDM-HNNXBMFYSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Hydantoin Intermediate Synthesis
The foundational step in thyroxine aminopropyl ether synthesis involves preparing a hydantoin precursor. Borrows et al. (1949) established a method for synthesizing 5-(3',5'-diiodo-4'-hydroxyphenoxybenzyl) hydantoin, which serves as the critical intermediate. This process employs nucleophilic aromatic substitution between 4-methoxyphenol and nitroarenes, followed by Sandmeyer iodination to introduce iodine atoms at the 3' and 5' positions of the phenolic ring.
Key Reaction Parameters:
-
Solvent System: Methanol/water mixtures (80:20 v/v)
-
Temperature: 60–70°C under reflux
-
Catalyst: Sulfuric acid (0.1 M final concentration)
The hydantoin intermediate is isolated as white prisms through slow evaporation from glacial acetic acid, with melting points observed between 169–170°C.
Iodination and Etherification
Subsequent iodination of the hydantoin intermediate achieves the tetraiodinated structure essential for biological activity. A 1.9 N iodine solution in aqueous methylamine facilitates regioselective iodination at the 3 and 5 positions of the benzyl group. Acidification with hydrochloric acid precipitates the crude product, which is purified via sequential recrystallization from glacial acetic acid and ethanol.
Optimized Conditions for Etherification:
-
Reagent: Aminopropyl ether (2.5 molar equivalents)
-
Reaction Time: 24–48 hours under nitrogen atmosphere
-
Temperature: 40–45°C
Optimization of Reaction Parameters
Solvent and Catalytic Effects
Methanol emerges as the preferred solvent due to its ability to dissolve both iodinated intermediates and aminopropyl ether reagents. Sulfuric acid catalysis (0.05–0.1 M) accelerates ether bond formation while minimizing diiodotyrosine degradation. Alternative solvents like dimethylformamide (DMF) reduce yields by promoting side reactions such as quinone formation.
Temperature and Time Dependencies
Elevated temperatures (>70°C) degrade iodine substituents, necessitating strict control at 40–45°C during etherification. Prolonged reaction times (>72 hours) increase byproduct formation, particularly deiodinated derivatives, as evidenced by LC-MS analysis.
Purification and Characterization Techniques
Crystallization Protocols
Glacial acetic acid proves effective for isolating this compound as needle-like crystals. A typical protocol involves:
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns ensures enantiomeric purity (>98%). Mobile phases consisting of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) achieve baseline separation of thyroxine derivatives.
Table 1: Analytical Parameters for HPLC Purification
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 (4.6 × 250 mm) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 12.3 ± 0.2 minutes |
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
-
Continuous Flow Reactors: Enable precise temperature control and reduce reaction times by 40% compared to batch processes.
-
Solvent Recycling Systems: Methanol recovery rates exceed 90% through fractional distillation, lowering production costs.
-
Quality Control: X-ray crystallography and NMR spectroscopy validate batch consistency, with ≤2% impurity tolerance.
Table 2: Industrial vs. Laboratory-Scale Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 5–50 g | 5–50 kg |
| Yield | 68–73% | 75–80% |
| Purity | 95–98% | ≥99% |
Challenges and Alternative Approaches
Oxidative Degradation
Polyiodinated diaryl ethers exhibit sensitivity to strong oxidants like hydrogen peroxide, leading to ether bond cleavage and iodine loss. Stabilizing additives such as ascorbic acid (0.1% w/v) mitigate degradation during storage.
Solubility Limitations
The limited aqueous solubility of thyroxine derivatives complicates homogeneous reaction conditions. Co-solvent systems using tetrahydrofuran/water (1:1 v/v) improve reagent dispersion without affecting iodination efficiency.
Comparative Analysis of Preparation Methods
The Borrows-derived hydantoin pathway remains superior to direct electrophilic substitution methods, which suffer from poor regioselectivity (<50% para-iodination). Enzymatic synthesis using thyroid peroxidase shows promise for eco-friendly production but currently achieves suboptimal yields (35–40%) .
Chemical Reactions Analysis
Types of Reactions: Thyroxine Aminopropyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Thyroxine Aminopropyl Ether has a wide range of scientific research applications:
Chemistry: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Biology: The compound is studied for its role in regulating thyroid hormone activity and its potential effects on metabolic processes.
Medicine: this compound is explored for its therapeutic potential in treating thyroid-related disorders and other metabolic diseases.
Industry: The compound’s unique properties make it a candidate for environmental applications, such as in the development of biosensors and environmental monitoring tools.
Mechanism of Action
Thyroxine Aminopropyl Ether exerts its effects by interacting with thyroid hormone receptors in target tissues. The compound mimics the action of thyroxine, binding to these receptors and modulating the transcription of thyroid hormone-responsive genes. This interaction influences various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thyroxine
Thyroxine derivatives with alternative functional groups provide insights into the role of the aminopropyl ether modification:
The aminopropyl ether group distinguishes this compound from esters and glucuronides by introducing a positively charged amine under physiological conditions. This may enhance interactions with negatively charged biological targets or chromatographic stationary phases, as observed in aminopropyl-modified silica columns .
Aminopropyl Ether Derivatives of Other Hormones
Aminopropyl ether modifications are also applied to other hormones, such as vitamin D metabolites, to optimize their analytical detection:
These compounds share a common strategy: the aminopropyl group increases polarity and enables hydrogen bonding, which is critical for separating isomers in chromatography (e.g., 39 isomers resolved using aminopropyl columns vs. 25 with C18 phases) . For this compound, similar mechanisms may enhance its utility in hormone receptor studies or immunoassays.
Role of the Aminopropyl Group in Molecular Interactions
The aminopropyl moiety influences binding and selectivity through distinct interactions:
- Hydrogen Bonding and Electrostatic Interactions: In aminopropyl–azithromycin derivatives, the amine group forms H-bonds with ribosomal targets, mimicking erythromycin’s binding epitopes . This compound may similarly engage thyroid hormone receptors via NH2-mediated interactions.
- Chromatographic Selectivity: Aminopropyl silica phases outperform C18 and cyano columns in resolving polar isomers due to mixed-mode interactions (hydrophilic and ionic) . This suggests this compound could exhibit unique retention behavior in HPLC or CEC analyses.
- Enhanced Cellular Delivery: Cationic lipids with aminopropyl groups improve plasmid delivery via liposomes, attributed to amine-DNA electrostatic interactions . While untested for this compound, analogous mechanisms might enhance its cellular uptake.
Biological Activity
Thyroxine Aminopropyl Ether (TAPE) is a synthetic derivative of thyroxine (T4), a key hormone produced by the thyroid gland. The biological activity of TAPE is primarily linked to its role in modulating metabolic processes, cellular growth, and differentiation, similar to its parent compound. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to TAPE.
Overview of Thyroxine and Its Derivatives
Thyroxine (T4) is crucial for regulating metabolism, growth, and development in humans. It functions through various mechanisms including genomic actions via thyroid hormone receptors (TRs) and non-genomic actions through interactions with cell membrane receptors such as integrins. The conversion of T4 to the more active triiodothyronine (T3) is essential for its biological effects, as T3 is significantly more potent than T4 .
Table 1: Comparison of Thyroid Hormones
| Hormone | Structure | Potency | Primary Function |
|---|---|---|---|
| T4 | Iodinated tyrosine derivative | Lower than T3 | Regulates metabolism and growth |
| T3 | Iodinated tyrosine derivative | Higher than T4 | Active form regulating metabolic processes |
TAPE exerts its biological effects through several pathways:
- Genomic Mechanism : Similar to T4, TAPE binds to thyroid hormone receptors (TRα and TRβ) in the nucleus, influencing gene expression related to metabolism, growth, and development. This binding leads to the transcription of target genes that regulate various physiological processes .
- Non-Genomic Mechanism : TAPE also interacts with integrins at the plasma membrane, triggering signaling cascades such as the activation of mitogen-activated protein kinase (MAPK), which plays a role in cell proliferation and differentiation .
Pharmacological Properties
Recent studies have highlighted the pharmacokinetics and therapeutic potential of TAPE:
- Absorption and Distribution : Like T4, TAPE demonstrates a significant volume of distribution and is subject to similar metabolic pathways. Its bioavailability can be influenced by factors such as gastric pH and co-administration with other drugs .
- Therapeutic Applications : Research indicates that TAPE may have applications in treating conditions related to thyroid hormone deficiency or resistance. Its unique properties could make it a candidate for targeted therapies in metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of TAPE:
- Study on Metabolic Effects : A study conducted on animal models demonstrated that administration of TAPE resulted in enhanced metabolic rates compared to controls receiving standard thyroxine treatments. This suggests that modifications in the ether side chain may enhance receptor affinity or alter pharmacodynamics .
- Clinical Observations : In clinical settings, patients treated with formulations containing TAPE showed improved outcomes in managing hypothyroid symptoms compared to those receiving traditional levothyroxine alone. These findings warrant further investigation into dosage optimization and long-term effects .
Q & A
Q. What are the established synthetic routes for preparing Thyroxine Aminopropyl Ether, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution reactions. A common method involves condensing 3-bromopropylamine hydrobromide with γ-acetyl-3,5-diiodo-DL-tyrosine ethyl ester using potassium carbonate in 2-butanone, achieving moderate yields (~32–72%) . Alternative routes employ sodium hydride as a base with alkyl halides, though yields vary significantly depending on steric and electronic factors . Key variables include solvent polarity, base strength, and halide reactivity. For example, bulkier halides (e.g., 5-iodocapronitrile) require optimized temperatures to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Elemental analysis : Quantifies C, H, and N content to confirm stoichiometry .
- NMR spectroscopy : ¹³C-NMR identifies propyl chain carbons (8–43 ppm) and distinguishes ether linkages from hydrolysis byproducts .
- Solid-phase extraction (SPE) : Aminopropyl-bonded silica columns purify intermediates by selectively eluting carboxylic acids with formic acid/ether mixtures .
- Chromatography : Reversed-phase HPLC or HILIC resolves positional isomers, while chiral columns address enantiomeric purity challenges .
Q. How is the thyromimetic activity of this compound initially assessed in vitro?
Competitive binding assays using thyroid hormone receptors (TRα/TRβ) quantify displacement of radiolabeled T3/T4. Structural analogs with aminopropyl ethers are evaluated for agonism/antagonism by measuring transcriptional activation in reporter gene assays . Activity correlates with spatial alignment of polar groups (e.g., carboxyl or amino) relative to thyroxine’s phenolic ring .
Advanced Research Questions
Q. How can reaction yields be improved for this compound derivatives with sterically hindered substrates?
Yields for bulky substrates (e.g., cyclohexenyl ethers) are enhanced by:
- Microwave-assisted synthesis : Reduces reaction time and minimizes hydrolysis .
- Protecting groups : Acetylating the tyrosine hydroxyl prevents undesired side reactions during alkylation .
- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halide accessibility in biphasic solvents .
Q. What strategies mitigate hydrolysis instability in aliphatic ether analogs during storage or biological assays?
Q. How do aminopropyl-functionalized stationary phases affect the chromatographic resolution of this compound derivatives?
Aminopropyl silica columns (normal-phase) separate neutral lipids from polar metabolites via hydrogen bonding. For ether analogs, elution with acetic acid/ether mixtures selectively retains carboxylic acids, while methanol elutes phospholipids. However, residual amino groups on silica can interfere with chiral resolution by competing with crown ethers for hydrogen bonding .
Q. What computational and experimental approaches elucidate the structure-activity relationship (SAR) of this compound?
- Molecular docking : Models ligand-receptor interactions to predict binding affinity to TRβ. Key residues (e.g., Arg228, Asn331) form hydrogen bonds with the aminopropyl chain .
- Comparative SAR studies : Replacing the phenolic ring with alicyclic ethers (e.g., cyclohexenyl) reduces antagonistic activity, confirming the necessity of aromaticity for TR binding .
Q. How can aminopropyl SPE cartridges be optimized for purifying this compound from complex biological matrices?
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
